
2-(3,4-Dichlorophenyl)quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)quinoline-8-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)quinoline-8-carboxamide typically involves the condensation of 3,4-dichloroaniline with 8-hydroxyquinoline-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
- Quinoline N-oxide derivatives from oxidation.
- Amines from reduction.
- Various substituted quinoline derivatives from substitution reactions .
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorophenyl)quinoline-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
Quinoline-2-carboxamide: Shares a similar quinoline core but lacks the dichlorophenyl group.
3,4-Dichloroaniline: Contains the dichlorophenyl group but lacks the quinoline structure.
Quinoline N-oxide: An oxidized form of quinoline with different reactivity and applications
Uniqueness: 2-(3,4-Dichlorophenyl)quinoline-8-carboxamide is unique due to the presence of both the dichlorophenyl and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
655222-62-1 |
|---|---|
Fórmula molecular |
C16H10Cl2N2O |
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-6-4-10(8-13(12)18)14-7-5-9-2-1-3-11(16(19)21)15(9)20-14/h1-8H,(H2,19,21) |
Clave InChI |
VIBUKWPISVBUSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


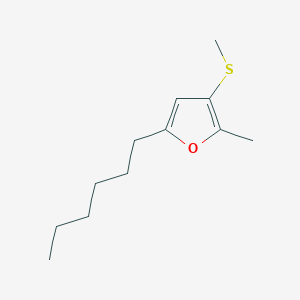
![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)

![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
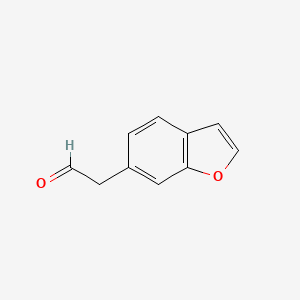
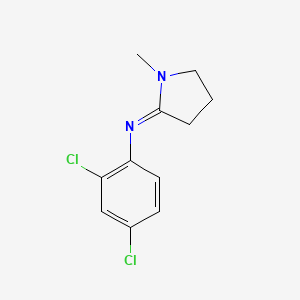
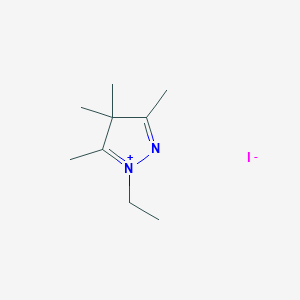

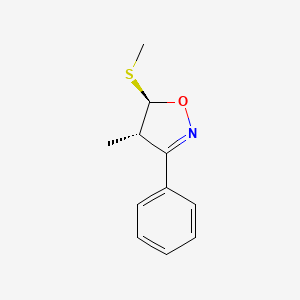
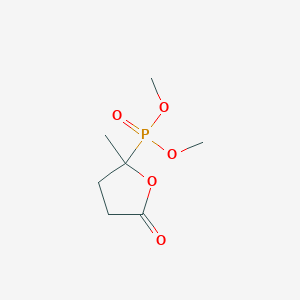

![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)


